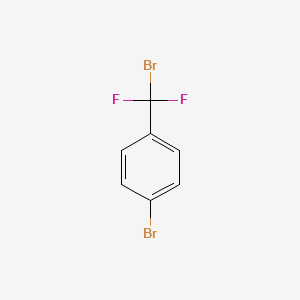

1-Bromo-4-(bromodifluoromethyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTJZUPHVSVCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Bromodifluoromethyl Benzene and Analogous Systems

Direct Introduction of the Bromodifluoromethyl Group

The installation of a bromodifluoromethyl (-CF2Br) group onto an aromatic ring is a key transformation for accessing compounds like 1-Bromo-4-(bromodifluoromethyl)benzene. This can be achieved through various strategies, each relying on a different reactive intermediate of the -CF2Br unit.

Electrophilic Bromodifluoromethylation Strategies

Electrophilic aromatic substitution is a fundamental method for functionalizing arenes. However, the direct electrophilic introduction of a bromodifluoromethyl group, which would require a "CF2Br+" synthon, is not a well-established process. The presence of two electron-withdrawing fluorine atoms makes the carbon atom of the -CF2Br group electron-deficient, but creating a cationic species for direct electrophilic attack on an arene is challenging.

Research in organofluorine chemistry has focused on developing reagents that can act as sources for electrophilic fluoroalkyl groups. For instance, new reagents have been designed for electrophilic (phenylsulfonyl)difluoromethylation, which function by delivering a PhSO2CF2 group to electron-rich aromatic and heteroaromatic compounds. nih.govrsc.org This approach relies on creating a highly reactive, bench-stable reagent that can functionalize various nucleophiles under mild, transition-metal-free conditions. nih.gov While a direct equivalent for the -CF2Br group is not common, this strategy highlights the underlying principle of activating the difluoromethyl moiety to react as an electrophile.

Nucleophilic Bromodifluoromethylation Approaches

Nucleophilic approaches involve the reaction of an aryl electrophile with a nucleophilic "CF2Br-" source. However, generating and controlling the reactivity of such an anionic species is difficult. A more common strategy involves the reaction of an organometallic aryl nucleophile (e.g., a Grignard or organolithium reagent) with an electrophilic source of the -CF2Br group.

An alternative pathway that achieves a similar outcome involves the interaction of difluorocarbene with halide ions. nih.gov This can generate a trihalomethyl anion which can then act as a nucleophile. For example, the interaction of difluorocarbene with bromide ions can form the tribromofluoromethanide anion ([CF2Br]-), which can subsequently participate in nucleophilic additions. nih.gov This method has been applied to the bromo- and iododifluoromethylation of aldehydes and iminium ions, demonstrating the potential for generating a nucleophilic -CF2Br equivalent. nih.gov

Radical Bromodifluoromethylation Techniques

Radical pathways offer a powerful and versatile method for forming C-C bonds under mild conditions. researchgate.net Radical bromodifluoromethylation involves the generation of the bromodifluoromethyl radical (•CF2Br), which can then add to an aromatic ring. The chlorodifluoromethyl radical (•CF2Cl), a related species, is characterized as an electrophilic radical, making it suitable for reacting with electron-rich arenes. mdpi.comnih.gov The •CF2Br radical would be expected to have similar reactivity.

These reactions are often initiated by photoredox catalysis, which uses visible light to generate the radical species from a suitable precursor. mdpi.com For example, a method for the light-mediated fluoroalkylation of silyl (B83357) enol ethers uses (bromodifluoromethyl)trimethylsilane (B180072) in the presence of a gold photocatalyst, which cleaves the C-Br bond to generate a (trimethylsilyl)difluoromethyl radical. researchgate.net Similar strategies could be envisioned for generating the •CF2Br radical and reacting it with aromatic systems. The general process for radical functionalization of heterocycles has been extensively reviewed, highlighting its importance in synthesizing biologically active molecules. rsc.org

The table below illustrates examples of radical difunctionalization of alkenes, a reaction class that shares mechanistic principles with the radical functionalization of arenes.

| Substrate | Radical Precursor | Conditions | Product | Yield |

| Styrene | (Difluoromethyl)triphenylphosphonium Bromide | Photocatalyst, visible light | 1-Bromo-3,3-difluoro-1-phenylpropane | Good |

| 1-Octene | Dibromodifluoromethane | Sodium dithionite | 1,2-Dibromo-1,1-difluorodecane | Moderate |

| N-Methylindole | PhSO2SCF2H | Visible light | 3-(Difluoromethylthio)-1-methyl-1H-indole | Good |

This table presents analogous radical reactions to illustrate the principles of generating and trapping fluoroalkyl radicals. Data compiled from multiple sources. chim.itnih.gov

Difluorocarbene-Mediated Routes for Bromodifluoromethylation

Difluorocarbene (:CF2) is a highly reactive intermediate that is a versatile building block in organofluorine synthesis. numberanalytics.comrsc.org It can be generated from various stable and accessible precursors under mild conditions. cas.cn One of the most effective precursors is (bromodifluoromethyl)trimethylsilane (TMSCF2Br), which generates :CF2 upon activation with a mild base or halide ions. nih.govresearchgate.net

A key reaction of difluorocarbene is its insertion into chemical bonds. While insertion into C-H bonds is known, insertion into a carbon-halogen bond, such as the C-Br bond of bromobenzene, provides a direct route to the (bromodifluoromethyl)benzene core. Transition metals can form carbenoids that formally insert into C-C bonds, suggesting the potential for related C-Br bond insertions. researchgate.net

Furthermore, palladium-catalyzed reactions involving difluorocarbene have been developed. For example, the difluoromethylation of arylboronic acids with bromodifluoroacetate proceeds through a difluorocarbene pathway. nih.govacs.org This method demonstrates high efficiency and functional group compatibility, tolerating bromide groups on the aromatic ring. nih.gov This suggests that a substrate like 4-bromophenylboronic acid could potentially be a starting point for synthesizing the target structure or its derivatives through a difluorocarbene-based mechanism.

Synthesis of the Halogenated Aromatic Core

An alternative synthetic approach involves modifying an aromatic ring that already contains a difluoromethyl or related fluorinated group. For the synthesis of this compound, this would typically involve the selective bromination of a suitable precursor.

Bromination Reactions of Fluorinated Benzene (B151609) Derivatives

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. khanacademy.org The reaction involves treating the benzene derivative with molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). wikipedia.orgyoutube.com

The regioselectivity of the bromination is directed by the substituents already present on the benzene ring. The (bromodifluoromethyl) group is an electron-withdrawing and deactivating group. Due to its electronic properties, it will direct incoming electrophiles (like "Br+") primarily to the meta position. Therefore, to synthesize the 1,4-substituted product (a para isomer), one would need to start with a precursor where the directing groups favor this substitution pattern or employ a different strategy.

A plausible route could involve the bromination of a precursor like 1-(bromodifluoromethyl)benzene. The -CF2Br group would direct the incoming bromine to the 3-position (meta), yielding 1-bromo-3-(bromodifluoromethyl)benzene. To obtain the desired this compound, a more complex, multi-step synthesis would likely be required, possibly involving blocking groups or starting from a differently substituted precursor to control the regiochemistry of the bromination step. High-temperature, vapor-phase bromination has also been reported as a method for brominating trifluoromethyl-substituted benzenes, which can lead to different isomer distributions compared to liquid-phase catalytic methods. google.com

Regioselective Functionalization of Fluorinated Aromatic Compounds

The synthesis of specifically substituted aromatic compounds like this compound is fundamentally a challenge of controlling regioselectivity. When functionalizing an already substituted benzene ring, the existing substituent dictates the position of the incoming group. The bromodifluoromethyl group (-CF2Br) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position. However, creating the target compound often involves introducing the bromine and the bromodifluoromethyl functionalities in separate steps, where regioselectivity is key at each stage.

For instance, in a hypothetical synthesis starting from a fluorinated precursor, the introduction of a bromine atom via electrophilic aromatic bromination must be highly selective. The positional selectivity of such reactions is a significant area of focus in synthetic chemistry, as aryl bromides are crucial intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netmdpi.com Various reagent systems have been developed to achieve high para-selectivity in brominations. researchgate.net For example, N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent on an aromatic ring. mdpi.com Theoretical ab initio calculations are often employed to predict and understand the positional selectivity in electrophilic aromatic brominations, and these calculations generally align well with experimental results. researchgate.netmdpi.com

Advanced methods for achieving regioselectivity include directed functionalization. For example, boron-mediated strategies can be used for the regioselective functionalization of 2-aryl-heteroarenes and aryl aldehydes. This approach involves the formation of an aryl BF2 complex, followed by a fluoride-to-bromide ligand exchange and subsequent C-B bond cleavage to deliver the functionalized product with high regioselectivity. chalmers.se Such directed approaches can overcome the inherent electronic preferences of the substrate, providing access to specific isomers that are otherwise difficult to synthesize. nih.gov

Advanced Synthetic Protocols Relevant to the Compound

The construction of complex fluorinated molecules like this compound often requires more sophisticated methods than classical electrophilic substitution. Modern protocols involving transition metals and electrochemistry offer powerful alternatives.

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Aryl Halide Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly relevant in the synthesis of fluorinated aryl halides. digitellinc.com Catalysts based on palladium and nickel are most commonly employed for these transformations. nih.govubc.caacs.org These reactions allow for the coupling of aryl halides (including fluorides, chlorides, and bromides) or triflates with a variety of organometallic reagents. nih.govacs.org

Several key cross-coupling reactions are applicable in this context:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. Fluoride (B91410) ions are known to promote Suzuki-Miyaura reactions, where they can favor the crucial transmetalation step. thieme-connect.com

Hiyama Coupling: This involves the coupling of organosilanes with organic halides, activated by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Negishi Coupling: This reaction utilizes organozinc reagents and has been shown to be effective for the cross-coupling of aryl fluorides. ubc.caacs.org

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings, especially when dealing with the strong carbon-fluorine bond. ubc.ca For instance, Ni(PCy3)2Cl2 has been demonstrated to effectively catalyze the cross-coupling of both electron-poor and electron-rich aryl fluorides with organozinc reagents. acs.org These methods provide a versatile platform for elaborating fluorinated aromatic structures, potentially enabling the late-stage introduction of the bromo or bromodifluoromethyl moieties onto a pre-functionalized ring.

| Coupling Reaction | Typical Catalyst | Nucleophile | Activator/Base | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd/C | Ar-B(OH)₂ | Fluoride ions, Carbonates | Tolerant of many functional groups; fluoride can promote the reaction. thieme-connect.com |

| Hiyama | PdCl₂(PPh₃)₂, [(NHC)₂PdCl₂] | Ar-Si(OR)₃ | TBAF, CsF, NaOH | Uses organosilanes; requires fluoride or base activation. nih.gov |

| Negishi | Ni(PCy₃)₂Cl₂ | Ar-ZnCl | - | Effective for coupling with less reactive halides like aryl fluorides. acs.org |

Electrochemical Methods for Organofluorine Synthesis

Electrochemical synthesis has emerged as a powerful and sustainable strategy for preparing organofluorine compounds. digitellinc.comcecri.res.inacs.org Electrofluorination, in particular, offers a direct route to form C-F bonds. wikipedia.orgnumberanalytics.com This approach avoids the use of hazardous and expensive fluorinating reagents. acs.org

There are two main types of electrochemical fluorination (ECF):

Perfluorination: This process replaces all C-H bonds with C-F bonds. The Simons process, which involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (HF), is a classic example used for industrial-scale production of perfluorinated compounds. wikipedia.org The Phillips Petroleum process is a similar method applied to volatile hydrocarbons at porous graphite (B72142) anodes. wikipedia.org

Selective (Partial) Fluorination (SEF): This is a more nuanced approach aiming to introduce one or a few fluorine atoms into a molecule. cecri.res.inacs.org SEF is typically conducted in aprotic organic solvents containing fluoride salts as both the electrolyte and the fluorine source. acs.org A key challenge in SEF is anode passivation, which can interfere with the electrolysis. acs.org To overcome this, redox mediators can be employed to improve current efficiencies. cecri.res.inresearchgate.net

Electrochemical methods can be used to synthesize a variety of fluorinated intermediates. For instance, selective fluorination of active methylene (B1212753) groups in a side chain or the fluorination of aromatic rings can be achieved. cecri.res.in In aromatic compounds, nuclear substitution and addition can occur simultaneously, sometimes leading to a mixture of products. cecri.res.in The choice of solvent and supporting electrolyte is critical for achieving high yield and selectivity. cecri.res.inacs.org

| Electrochemical Method | Fluorine Source / Medium | Anode Material | Typical Application | Key Characteristics |

|---|---|---|---|---|

| Simons Process | Anhydrous Hydrogen Fluoride (HF) | Nickel | Perfluorination | Industrial scale; requires handling of hazardous HF. wikipedia.org |

| Phillips Petroleum Process | Molten KHF₂ in HF | Porous Graphite | Perfluorination of volatile hydrocarbons | Also known as the "CAVE" process. wikipedia.org |

| Selective Electrofluorination (SEF) | Fluoride salts (e.g., (C₂H₅)₃N:3HF) in organic solvents (e.g., DME, acetonitrile) | Platinum, Carbon | Partial, selective mono- or di-fluorination | Milder conditions; avoids bulk HF; challenged by anode passivation. cecri.res.inacs.org |

Considerations of Green Chemistry Principles in Synthetic Route Design

The synthesis of organofluorine compounds is increasingly influenced by the principles of green chemistry, which aim to make chemical processes more environmentally benign. acs.org This involves using less hazardous reagents, minimizing waste, and improving energy efficiency. benthamdirect.comresearchgate.net

Several key green approaches are relevant to the synthesis of fluorinated aromatics:

Electrochemical Synthesis: As discussed, electrosynthesis is considered a green technology because it replaces chemical oxidants or reductants with electricity and often operates under mild conditions. acs.orgresearchgate.net This avoids the need for hazardous fluorinating agents like elemental fluorine. wikipedia.org

Catalysis: The use of catalysts, including transition metals, organocatalysts, and photocatalysts, is a cornerstone of green chemistry. benthamdirect.comresearchgate.net Catalysts allow reactions to proceed with high efficiency and selectivity under milder conditions, reducing energy consumption and by-product formation.

Alternative Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or ionic liquids. benthamdirect.comresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. numberanalytics.com

The development of sustainable fluorination techniques is transforming organofluorine chemistry. numberanalytics.com By adopting eco-friendly methods, the significant environmental impact of producing these valuable compounds can be substantially reduced. numberanalytics.com

| Green Chemistry Principle | Application in Organofluorine Synthesis | Example |

|---|---|---|

| Prevent Waste | Designing syntheses with high atom economy and yield. | Catalytic reactions that minimize byproducts. benthamdirect.com |

| Safer Chemicals | Avoiding highly toxic reagents and solvents. | Using electrochemical methods to avoid elemental F₂ or bulk HF. acs.orgnumberanalytics.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photochemical or certain catalytic reactions that proceed under mild conditions. numberanalytics.com |

| Use of Catalysis | Employing catalysts to enhance reaction efficiency and reduce energy input. | Transition metal-catalyzed cross-coupling reactions. nih.gov |

Reactivity and Reaction Mechanisms of 1 Bromo 4 Bromodifluoromethyl Benzene

Reactivity of the Aromatic Bromine Atom

The bromine atom bonded to the benzene (B151609) ring is a key site for modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Its reactivity is influenced by the electronic properties of the bromodifluoromethyl group at the para position.

The aromatic carbon-bromine (C-Br) bond in 1-bromo-4-(bromodifluoromethyl)benzene is susceptible to oxidative addition by low-valent palladium catalysts, initiating several powerful carbon-carbon bond-forming reactions. wikipedia.orgwikipedia.org This reactivity allows for the selective functionalization of the aromatic ring, as the C(sp²)–Br bond is generally more reactive in these catalytic cycles than the C(sp³)–Br bond of the bromodifluoromethyl group. researchgate.net

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this pathway provides a direct method to form biaryl structures. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product. libretexts.org

Stille Reaction : The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl bromide. youtube.com This reaction is known for its tolerance of a wide variety of functional groups. The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Heck Reaction : In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org Studies on analogous compounds, such as [(bromodifluoromethyl)sulfonyl]benzene, have demonstrated successful palladium-mediated Heck-type reactions, suggesting this pathway is viable for this compound. elsevierpure.comjst.go.jpelsevierpure.com

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. organic-chemistry.org

The chemoselectivity of these reactions is a key feature. In substrates containing both aryl and benzylic-type halides, such as the closely related 1-bromo-4-(bromomethyl)benzene, palladium catalysts selectively activate the C(sp²)-Br bond over the C(sp³)-Br bond, enabling precise modification of the aromatic ring. researchgate.net

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) / Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Biaryl |

| Heck | Alkene | Pd(II) precatalyst (e.g., Pd(OAc)₂) / Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) complex / Cu(I) salt (e.g., CuI) / Amine Base | Arylalkyne |

While aromatic rings are generally electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic attack. libretexts.orglibretexts.org This process is known as nucleophilic aromatic substitution (SNAr). The bromodifluoromethyl (-CF2Br) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine and bromine atoms.

This electron-withdrawing effect, exerted from the para-position, significantly reduces the electron density of the aromatic ring, particularly at the carbon atom bearing the aromatic bromine. This electronic deficit facilitates the attack of a nucleophile. chemistrysteps.com The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition : A nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this intermediate is delocalized onto the electron-withdrawing bromodifluoromethyl group, which provides crucial stabilization. libretexts.org

Elimination : The aromaticity of the ring is restored by the expulsion of the bromide leaving group. libretexts.org

This pathway allows for the direct replacement of the aromatic bromine atom with a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a route to diverse functionalized aromatic compounds. chemistrysteps.com

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The reactivity and orientation of incoming electrophiles are governed by the existing substituents. latech.edu In this compound, both the bromine atom and the bromodifluoromethyl group are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. latech.eduwikipedia.org

Directing Effects :

Bromine atom : The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. latech.edu

Bromodifluoromethyl group : The -CF2Br group is strongly deactivating due to its powerful inductive effect (-I), with no significant resonance donation. wikipedia.org Such groups, like the related -CF3 group, are meta-directors. wikipedia.orgyoutube.com

Reactivity of the Bromodifluoromethyl (-CF2Br) Group

The bromodifluoromethyl group offers a second site of reactivity, distinct from the aromatic ring. Reactions at this position typically involve the carbon-bromine bond, which can be cleaved either heterolytically by nucleophiles or homolytically to form radicals.

The carbon atom of the -CF2Br group is highly electrophilic due to the inductive effects of the three halogen atoms attached to it. This makes it a target for nucleophilic attack. While intermolecular SN2 reactions at highly fluorinated carbons can be slow, the C-Br bond is significantly weaker and more polarizable than a C-F bond, allowing for displacement reactions. cas.cn

Strong nucleophiles can attack this electrophilic carbon, displacing the bromide ion. This provides a pathway to introduce other functional groups at this position, although this reactivity can compete with reactions at the aromatic bromine, depending on the reaction conditions and the nature of the nucleophile.

The C(sp³)–Br bond in the bromodifluoromethyl group is weaker than the C(sp²)–Br bond of the aromatic ring and can undergo homolytic cleavage to generate a radical species. This process can be initiated by radical initiators (e.g., AIBN), photolysis, or single-electron transfer from a reductant. nih.govmdpi.com

Interactions and Transformations via Difluorocarbene Intermediates

The bromodifluoromethyl group (-CF2Br) of this compound serves as a potent precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate valuable in organic synthesis. cas.cn The formation of this carbene is typically initiated by reagents that can facilitate the removal of the bromine atom. This process allows for the subsequent introduction of difluoromethylene (-CF2-) or difluoromethyl (-CF2H) moieties into various substrates. cas.cn

The generation of difluorocarbene from precursors containing a bromodifluoromethyl unit generally proceeds through a two-step mechanism. researchgate.net First, a base or a nucleophilic activator attacks the carbon atom of the -CF2Br group, leading to the formation of a transient and unstable bromodifluoromethyl anion. researchgate.netacs.org This intermediate then undergoes a rapid α-elimination, expelling a bromide ion to yield the singlet difluorocarbene. researchgate.net

Once generated, difluorocarbene acts as a moderately electrophilic species. cas.cn This characteristic is attributed to a combination of the destabilizing inductive effect of the two highly electronegative fluorine atoms and a stabilizing π-donation effect from the fluorine lone pairs into the empty p-orbital of the carbene carbon. cas.cn Consequently, it readily reacts with a variety of electron-rich nucleophiles and unsaturated systems. cas.cn Common transformations involving in-situ generated difluorocarbene include:

Difluoromethylation of Heteroatoms: Reaction with heteroatom nucleophiles, such as phenolates and thiolates, results in the formation of difluoromethyl ethers and thioethers, respectively. acs.org

Cycloaddition Reactions: Difluorocarbene undergoes [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes. cas.cn

Insertion Reactions: It can insert into various bonds, expanding its synthetic utility. nih.gov

The table below summarizes key transformations mediated by difluorocarbene intermediates generated from analogous precursors.

| Reaction Type | Substrate Class | Product Class | Reference |

| O-Difluoromethylation | Phenols | Aryl Difluoromethyl Ethers | acs.org |

| S-Difluoromethylation | Thiols | Aryl Difluoromethyl Thioethers | acs.org |

| gem-Difluorocyclopropanation | Alkenes | gem-Difluorocyclopropanes | cas.cn |

Chemoselectivity and Regioselectivity in Transformations

This compound possesses two distinct carbon-bromine bonds: an aryl C(sp²)–Br bond on the benzene ring and a benzylic-type C(sp³)–Br bond in the bromodifluoromethyl substituent. This structural feature allows for significant chemoselectivity, as these two sites exhibit different reactivity profiles under various reaction conditions.

The aryl bromide is highly susceptible to reactions involving transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. researchgate.netwikipedia.org Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be selectively performed at this position. The choice of catalyst, ligand, and reaction conditions is crucial to ensure that the reaction occurs exclusively at the aryl C–Br bond without affecting the bromodifluoromethyl group.

Conversely, the bromodifluoromethyl group is the primary site for generating difluorocarbene, typically under basic conditions that promote elimination. researchgate.net Therefore, by selecting the appropriate reagents, it is possible to selectively target one of the two bromine atoms for functionalization. For example, employing a palladium catalyst with a boronic acid would favor a Suzuki-Miyaura coupling at the aromatic ring, while treating the compound with a strong base would lead to the formation of difluorocarbene from the -CF2Br group.

The following table illustrates the potential chemoselective transformations of this compound.

| Reactive Site | Reaction Type | Typical Reagents | Product Type |

| Aryl C(sp²)–Br | Suzuki-Miyaura Coupling | Pd Catalyst, Base, Arylboronic Acid | Biaryl Derivative |

| Aryl C(sp²)–Br | Heck Coupling | Pd Catalyst, Base, Alkene | Stilbene Derivative |

| C(sp³)–Br in -CF2Br | Carbene Formation | Base (e.g., KOH) | Difluorocarbene Intermediate |

The concept of orthogonal reactivity in this compound is best understood by comparing the reactivity of the two different types of carbon-bromine bonds and the highly stable carbon-fluorine bonds. The C–F bonds are exceptionally strong and are generally inert under the conditions used to functionalize C–Br bonds, making them spectators in most transformations.

The true orthogonal reactivity lies in the differential chemistry of the aryl C(sp²)–Br bond versus the C(sp³)–Br bond of the bromodifluoromethyl group.

Aryl C(sp²)–Br Bond: This bond is readily activated by low-valent transition metal catalysts like Palladium(0). The mechanism of activation involves the oxidative addition of the C–Br bond to the metal center, a key step in many cross-coupling reactions. nih.gov This pathway is favored for aryl halides and is less accessible for the benzylic-type bromide under typical cross-coupling conditions.

C(sp³)–Br Bond in -CF2Br Group: This bond is not typically reactive towards oxidative addition under standard cross-coupling conditions. Its reactivity is instead dominated by elimination pathways. The presence of the two electron-withdrawing fluorine atoms makes the carbon atom susceptible to nucleophilic attack or deprotonation (if a proton were present), facilitating the eventual loss of the bromide ion to form difluorocarbene. researchgate.net

This pronounced difference in reactivity allows for a predictable and stepwise functionalization of the molecule. One can first perform a palladium-catalyzed reaction on the aromatic ring, leaving the -CF2Br group untouched. Subsequently, the resulting product can be subjected to conditions that promote difluorocarbene formation from the intact bromodifluoromethyl moiety, enabling further diversification of the molecular structure.

Elucidation of Reaction Mechanisms

The diverse reactivity of this compound is underpinned by distinct reaction mechanisms at its two functional sites.

Mechanism of Difluorocarbene Generation: The formation of difluorocarbene from the bromodifluoromethyl group is a well-established elimination reaction. The mechanism proceeds via two discrete steps:

Formation of an Anionic Intermediate: A base or nucleophile (Nu⁻) attacks the carbon of the -CF2Br group. While this molecule lacks an alpha-proton for deprotonation, certain activators can induce the formation of an unstable anionic species. researchgate.netacs.org In related systems, this leads to a transient bromodifluoromethyl anion. researchgate.net

α-Elimination: The resulting intermediate is highly unstable and rapidly eliminates the bromide ion (Br⁻). This step is fast and irreversible, yielding the singlet difluorocarbene (:CF2) as the key reactive species. researchgate.netacs.org

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling: When this compound is subjected to a Suzuki-Miyaura coupling, the reaction selectively occurs at the aryl C–Br bond. The catalytic cycle, a cornerstone of modern organic synthesis, involves a palladium catalyst and can be broken down into three fundamental steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl C(sp²)–Br bond. This is often the rate-determining step and results in the formation of a Pd(II) complex, Aryl-Pd(II)-Br. nih.gov

Transmetalation: A base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate "ate" complex. This species then transfers its organic group to the palladium center, displacing the bromide and forming an Aryl-Pd(II)-Aryl' complex. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming a new C–C bond in the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nih.gov

This mechanistic pathway highlights the chemoselectivity of the process, as the oxidative addition step is highly favored for aryl C(sp²)–Br bonds over the C(sp³)–Br bond present in the bromodifluoromethyl group under these conditions. researchgate.net

Applications in Advanced Organic Synthesis Research

Role as a Versatile Building Block for Complex Molecules

The utility of halogenated aromatic compounds as foundational units in the synthesis of complex organic molecules is well-established. Similar to its structural analogs like 1-bromo-4-iodobenzene, 1-Bromo-4-(bromodifluoromethyl)benzene is anticipated to be a valuable precursor for creating intricate molecular architectures. The differential reactivity of the aryl bromide and the bromodifluoromethyl group allows for selective transformations. For instance, the aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the assembly of biaryl compounds and other multi-component structures that are central to many pharmaceutical and agrochemical agents.

While specific examples detailing the extensive use of this compound in the synthesis of highly complex natural products or pharmaceuticals are not yet widely documented in publicly available literature, its potential is inferred from the broad applicability of related brominated and fluorinated aromatics in synthetic chemistry.

Synthetic Intermediates for Highly Functionalized Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity. This compound is a key intermediate for the synthesis of highly functionalized fluorinated organic compounds. The bromodifluoromethyl group can be transformed into a variety of other functional groups, or it can be incorporated as a stable difluoromethyl moiety, which is a known bioisostere for hydroxyl and thiol groups.

The reactivity of the C-Br bond in the bromodifluoromethyl group allows for nucleophilic substitution reactions, providing access to a range of derivatives. Furthermore, the aryl bromide handle can be utilized to introduce additional complexity and functionality to the molecule through the aforementioned cross-coupling reactions. This dual reactivity makes it a powerful tool for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science.

Precursors for Novel Bioactive Molecule Scaffolds

The development of new bioactive molecules is a critical area of chemical research. Fluorine-containing compounds are of particular interest due to their unique properties that can enhance the efficacy of drug candidates.

Heterocyclic compounds are ubiquitous in pharmaceuticals, and the incorporation of fluorine can significantly improve their therapeutic profiles. While direct examples of the use of this compound in the synthesis of fluorinated heterocycles are not extensively reported, its structure suggests a high potential for such applications.

The aryl bromide portion of the molecule can be used to construct the heterocyclic ring system through various cyclization strategies, often involving transition metal catalysis. For example, it could be envisioned to participate in Buchwald-Hartwig amination or other C-N bond-forming reactions to build nitrogen-containing heterocycles. The bromodifluoromethyl group can either be a substituent on the final heterocyclic scaffold, imparting its unique electronic and steric properties, or it can be chemically modified during the synthetic sequence. The synthesis of fluorinated pyrazoles, a motif of interest in the agrochemical industry, often involves the use of fluorinated building blocks.

Contributions to Materials Science Research

Organofluorine compounds are playing an increasingly important role in materials science, finding applications in liquid crystals, polymers, and organic electronics. The properties of this compound, such as its polarity and potential for intermolecular interactions, make it an interesting candidate for the synthesis of novel functional materials.

For instance, the rigid aromatic core combined with the polar C-F bonds could be exploited in the design of new liquid crystalline materials. The ability to undergo polymerization, either through the aryl bromide functionality or by transformation of the bromodifluoromethyl group, opens up possibilities for the creation of fluorinated polymers with unique thermal, chemical, and optical properties. While specific research on the direct application of this compound in materials science is still emerging, the broader class of fluorinated aromatics has shown significant promise in this area.

Advanced Analytical Methodologies for Characterization and Detection in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating 1-Bromo-4-(bromodifluoromethyl)benzene from reaction mixtures, starting materials, and byproducts. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with detectors such as a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides excellent resolution and sensitivity. The separation is based on the compound's partitioning between a stationary phase within a capillary column and an inert carrier gas.

For halogenated aromatic compounds, the selection of the GC column is critical. A non-polar or medium-polarity column is typically effective. While specific GC parameters for this compound are not widely published, conditions can be extrapolated from similar analytes like 1-Bromo-4-(trifluoromethyl)benzene. nist.gov The higher molecular weight of the target compound (285.91 g/mol ) compared to its trifluoromethyl analog (225.01 g/mol ) would likely result in a longer retention time under identical conditions. sigmaaldrich.comnih.gov

Table 1: Representative GC Parameters for Analysis of Halogenated Benzene (B151609) Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column with a non-polar (e.g., DB-5ms) or mid-polarity stationary phase. | Provides efficient separation of aromatic compounds based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Initial temp. ~60°C, ramped to ~280°C | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS for identification and structural information; FID for robust quantification. |

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that may degrade at high temperatures or for preparative scale separations. Reversed-phase (RP) HPLC is the most common mode for separating non-polar to moderately polar organic molecules. sielc.com

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The separation of this compound would be achieved based on its hydrophobicity. Adding an acid like phosphoric or formic acid to the mobile phase can improve peak shape. sielc.com For detection, a UV detector is highly effective, as the benzene ring possesses a strong chromophore.

Table 2: Typical HPLC Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C18 (e.g., Newcrom R1) | Separation based on hydrophobicity. sielc.com |

| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds based on their polarity. sielc.com |

| Detector | UV Detector (e.g., at 254 nm) | Quantifies the analyte based on its absorbance of UV light. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Controls retention time and improves peak symmetry. |

High-Resolution Spectrometric Characterization

Following separation, spectrometric techniques are used to confirm the identity and structure of this compound.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with GC (GC-MS), it provides confident identification of the separated peaks. The most common ionization technique for GC-MS is Electron Ionization (EI). nist.gov

The mass spectrum of this compound is expected to show a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. youtube.com Therefore, a molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern in EI-MS provides structural clues. For aromatic compounds, the molecular ion peak is often strong. libretexts.org Key fragmentation pathways for this compound would likely involve the loss of a bromine atom ([M-Br]⁺) or cleavage of the C-C bond between the benzene ring and the bromodifluoromethyl group, potentially leading to a tropylium-like ion if rearrangement occurs. youtube.com The fragment containing the bromodifluoromethyl group ([CBrF₂]⁺) would also be an expected ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Ion (M⁺) | m/z 284, 286, 288 (approx. 1:2:1 ratio) | Confirms the molecular weight (C₇H₄⁷⁹Br₂F₂) and the presence of two bromine atoms. |

| Primary Fragments | [M-Br]⁺, [C₆H₄CBrF₂]⁺, [C₆H₄Br]⁺ | Indicates cleavage of C-Br and C-C bonds, providing structural information. |

| Isotopic Patterns | Fragments containing one Br atom will show a 1:1 M/(M+2) pattern. | Helps in identifying bromine-containing fragments. |

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to be simple due to the molecule's symmetry. The four aromatic protons would appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom would appear as one doublet, and the protons ortho to the bromodifluoromethyl group would appear as a second doublet. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals for the aromatic carbons due to symmetry: two for the substituted carbons (C-Br and C-CBrF₂) and two for the protonated carbons. The carbon of the bromodifluoromethyl group would also be visible and would likely appear as a triplet due to coupling with the two fluorine atoms. Data from the similar compound 1-Bromo-4-(trifluoromethoxy)benzene can provide insight into the expected chemical shifts. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.il For this compound, a single signal would be expected for the two equivalent fluorine atoms in the -CBrF₂ group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For comparison, the chemical shift for the -CF₃ group in 1-Bromo-4-(trifluoromethyl)benzene is approximately -62.8 ppm. rsc.orgcolorado.edu The chemical shift for the -CBrF₂ group would be different but likely in a related region of the spectrum.

Table 4: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range | Predicted Multiplicity & Coupling |

|---|---|---|

| ¹H | 7.0 - 8.0 ppm | Two doublets (AA'BB' system) |

| ¹³C (Aromatic) | 115 - 140 ppm | Four signals |

| ¹³C (-CBrF₂) | 110 - 130 ppm | Triplet (due to ¹JCF coupling) |

| ¹⁹F | -50 to -80 ppm | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| C-F Stretch | 1350 - 1000 | Strong |

| p-Disubstitution C-H Bend | 850 - 800 | Strong |

| C-Br Stretch | 650 - 500 | Medium-Strong |

Application of Isotopic Labeling in Mechanistic Studies and Analysis

Isotopic labeling is a powerful technique utilized to trace the metabolic pathways and environmental degradation of chemical compounds, as well as to elucidate reaction mechanisms. nih.govresearchgate.net In the context of "this compound," while specific studies employing isotopic labeling on this exact molecule are not extensively documented in publicly available literature, the principles of the methodology are broadly applicable.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the structure of "this compound." This "labeled" version of the molecule is chemically identical to the unlabeled compound but can be distinguished by analytical techniques that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Key Applications in Research:

Mechanistic Elucidation: Labeled "this compound" can be used to investigate the mechanisms of its chemical reactions. By tracking the position of the isotopic label in the products, researchers can infer the bond-breaking and bond-forming steps of a reaction.

Metabolic and Degradation Studies: Introducing the isotopically labeled compound into biological or environmental systems allows for the tracing of its fate. This can help identify metabolites and degradation products, providing insights into how the compound is processed by organisms or broken down in the environment.

Quantitative Analysis: Isotopically labeled standards of "this compound" are invaluable for accurate quantification in complex samples. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled native compound can be determined with high precision using isotope dilution mass spectrometry.

The synthesis of isotopically labeled "this compound" would involve starting from labeled precursors and following a synthetic route analogous to the preparation of the unlabeled compound. The choice of isotope and its position in the molecule would be dictated by the specific research question being addressed.

Untargeted Screening and Identification Protocols for Organobromine Compounds in Complex Matrices

Untargeted screening methods are essential for identifying a broad spectrum of unknown chemicals in complex environmental and biological samples. researchgate.net For organobromine compounds like "this compound," these protocols typically rely on advanced analytical instrumentation, primarily high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC). researchgate.netresearchgate.net

A significant challenge in environmental analysis is the presence of a vast number of natural and synthetic organo-bromine compounds (NSOBCs), many of which are not routinely monitored. nih.govacs.orgnih.gov Untargeted screening aims to detect and identify these compounds without prior selection of target analytes.

A general workflow for the untargeted screening of organobromine compounds includes:

Sample Preparation: Extraction of organic compounds from the matrix (e.g., sediment, water, tissue) using appropriate solvents and techniques, followed by cleanup and concentration steps to remove interfering substances. researchgate.net

Instrumental Analysis: The sample extract is injected into a GC-HRMS or LC-HRMS system. The chromatography separates the mixture of compounds, and the HRMS instrument acquires high-resolution mass spectra for all detected ions.

Data Processing and Compound Identification: Sophisticated software is used to process the large datasets generated. The identification of organobromine compounds is facilitated by recognizing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). researchgate.net Putative identification of "this compound" would involve matching its accurate mass, isotopic pattern, and fragmentation spectrum (if available) with theoretical data or spectral libraries.

Structure Elucidation and Confirmation: For newly identified compounds, further experiments, such as tandem mass spectrometry (MS/MS) and NMR spectroscopy, may be required to elucidate the chemical structure. Confirmation of the identification is typically achieved by comparing the analytical data with that of a synthesized reference standard.

A novel technique, data-independent precursor isolation and characteristic fragment (DIPIC-Frag), has been developed to enhance the identification of NSOBCs in environmental matrices. researchgate.netnih.govacs.org This method uses ultra-high-resolution mass spectrometry to isolate precursor ions in successive mass-to-charge ratio (m/z) windows and identify the characteristic bromine fragment ions, which has led to the discovery of thousands of previously unknown NSOBCs in lake sediments. researchgate.netnih.gov

The following table summarizes the key techniques and their roles in untargeted screening protocols for organobromine compounds.

| Technique | Role in Untargeted Screening |

| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. |

| Liquid Chromatography (LC) | Separates non-volatile and thermally labile compounds based on their partitioning between a mobile and stationary phase. |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements of ions, enabling the determination of elemental compositions and the recognition of characteristic isotopic patterns of bromine. |

| Tandem Mass Spectrometry (MS/MS) | Fragments selected ions to provide structural information for compound identification. |

| Data-Independent Acquisition (DIA) | A mode of MS operation that acquires fragmentation data for all precursor ions within a specified mass range, facilitating retrospective data analysis. researchgate.net |

These untargeted screening protocols are crucial for expanding our knowledge of the environmental occurrence of organobromine compounds and for identifying emerging contaminants of concern.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 1-Bromo-4-(bromodifluoromethyl)benzene. These calculations allow for the prediction of fundamental properties that govern the molecule's stability and reactivity.

The electronic structure is largely dictated by the substituents on the benzene (B151609) ring. The bromine atom attached directly to the ring is known to be deactivating yet ortho-, para-directing for electrophilic aromatic substitution. This is due to a competition between its strong electron-withdrawing inductive effect (-I) and its weaker electron-donating resonance effect (+R) via its lone pairs. lumenlearning.comchemistrysteps.com

The bromodifluoromethyl (-CF₂Br) group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms and the additional bromine atom. This group primarily exerts a powerful -I effect, which significantly lowers the electron density of the aromatic ring. frontiersin.orgnih.gov This reduction in electron density deactivates the ring towards electrophilic attack.

Table 1: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are illustrative based on trends in similar halogenated compounds.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 1.9 D |

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. For this molecule, the MEP would show a region of negative potential (red) around the electronegative fluorine atoms and a region of positive potential (blue) on the hydrogen atoms of the ring, with the π-system of the ring being electron-deficient compared to benzene.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways and the characterization of transition states. nih.gov For this compound, a key reaction of interest is electrophilic aromatic substitution.

Due to the strong deactivating nature of both the bromo and bromodifluoromethyl substituents, the benzene ring is significantly less reactive towards electrophiles than unsubstituted benzene. lumenlearning.com Computational methods can quantify this deactivation by calculating the activation energy barriers for reactions such as nitration or halogenation. libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the formation of a positively charged intermediate known as an arenium ion or sigma complex. numberanalytics.com The stability of this intermediate determines the regioselectivity of the substitution.

Ortho/Para Attack: The bromine atom, through its resonance effect, can help stabilize the positive charge in the arenium ion when the electrophile adds to the ortho or para positions.

Meta Attack: The -CF₂Br group is strongly deactivating and meta-directing. Its powerful inductive effect destabilizes the arenium ion, particularly when the positive charge is adjacent (ortho or para) to it.

Therefore, there is a directing conflict between the ortho-, para-directing bromine and the meta-directing -CF₂Br group. Computational analysis of the transition state energies leading to the different arenium ion intermediates is required to predict the most likely substitution pattern. It is generally expected that substitution will be strongly disfavored, but any reaction that does occur would likely be directed to the positions ortho to the bromine atom (and meta to the -CF₂Br group), as the resonance stabilization from bromine, though weakened, would still be a key factor. libretexts.org

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the characterization and identification of molecules. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For this compound, the predicted ¹H NMR spectrum would show two distinct signals for the aromatic protons, each being a doublet due to coupling with its neighbor. The electron-withdrawing substituents would shift these signals downfield compared to benzene. Similarly, the ¹³C NMR spectrum can be predicted, showing distinct signals for the four unique carbon atoms in the aromatic ring and one for the -CF₂Br carbon.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Predictions are relative to TMS and are illustrative. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H ortho to Br | 7.65 - 7.75 |

| ¹H | H meta to Br | 7.45 - 7.55 |

| ¹³C | C-Br | ~124 |

| ¹³C | C ortho to Br | ~133 |

| ¹³C | C meta to Br | ~129 |

| ¹³C | C-CF₂Br | ~135 |

| ¹³C | -CF₂Br | ~120 (triplet due to C-F coupling) |

Conformational analysis involves studying the different spatial arrangements of a molecule and their corresponding energies. For this compound, the primary conformational flexibility lies in the rotation around the C(aryl)-C(alkyl) single bond. A potential energy scan can be computed by systematically rotating this bond. The calculations would likely reveal energy minima when the bulky bromine atom of the -CF₂Br group is staggered relative to the plane of the benzene ring to minimize steric hindrance. The energy barrier to this rotation is expected to be relatively low, suggesting the molecule is flexible at room temperature.

Elucidation of Structure-Reactivity Relationships in Bromine- and Fluorine-Containing Systems

The presence of multiple halogen atoms in this compound provides a platform to study complex structure-reactivity relationships. The interplay of inductive and resonance effects is key to understanding its chemical behavior. nih.govnih.gov

Reduced Nucleophilicity: The electron-deficient π-system makes the molecule a poor nucleophile, hence its low reactivity in electrophilic aromatic substitution.

Enhanced Electrophilicity: The carbons attached to the halogens are more electrophilic and could be susceptible to nucleophilic attack under certain conditions, although nucleophilic aromatic substitution typically requires stronger activation or specific reaction conditions.

Acidity of Aromatic Protons: The inductive withdrawal increases the acidity of the aromatic C-H bonds compared to benzene.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (EAS) |

|---|---|---|---|---|

| -Br | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -CF₂Br | -I (Strongly Withdrawing) | None | Strongly Deactivating | meta |

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis of 1-bromo-4-(bromodifluoromethyl)benzene and its derivatives. Traditional halogenation methods often generate stoichiometric amounts of byproducts, leading to concerns about waste and environmental impact nih.gov. The principles of green chemistry are pushing for the adoption of atom-economical reactions that maximize the incorporation of all starting materials into the final product .

Key areas of investigation will include:

Catalytic Bromination: Moving away from stoichiometric bromine or N-bromosuccinimide, research is likely to focus on catalytic systems, potentially employing greener oxidants like hydrogen peroxide in the presence of a bromide source nih.gov.

Mechanochemical Synthesis: Mechanochemical methods, which utilize mechanical energy to drive reactions, offer a solvent-free or solvent-minimized approach to organohalogen synthesis, enhancing sustainability colab.ws.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable production with reduced waste.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Catalytic Bromination | Reduced waste, use of greener reagents | Development of robust and recyclable catalysts |

| Mechanochemical Synthesis | Solvent-free, energy-efficient | Optimization of reaction conditions and scalability |

| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design and process optimization |

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of two distinct carbon-bromine bonds in this compound—one on the aromatic ring and one on the difluoromethyl group—presents a significant opportunity for selective functionalization. Future research will undoubtedly focus on developing catalytic systems that can differentiate between these two sites.

Site-Selective Cross-Coupling: A major challenge and area of focus will be the development of catalysts, likely based on transition metals like palladium or copper, that can selectively activate one C-Br bond over the other. nih.govresearchgate.netacs.orgescholarship.org This would allow for the stepwise introduction of different functional groups, dramatically increasing the molecular complexity that can be built from this single precursor. Factors influencing selectivity could include the choice of metal, ligands, solvents, and reaction conditions researchgate.netacs.org.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.govd-nb.infoacs.orgacs.org Future work could explore the use of photoredox catalysts to selectively functionalize the aromatic ring or even activate the bromodifluoromethyl group through radical intermediates nih.govacs.org.

| Catalytic Approach | Target Selectivity | Potential Catalysts |

| Transition-Metal Catalysis | C(aryl)-Br vs. C(sp3)-Br | Palladium, Copper, Nickel complexes |

| Photoredox Catalysis | C-H functionalization, radical reactions | Ruthenium, Iridium complexes, Organic dyes |

Innovative Applications in Interdisciplinary Chemical Synthesis

The unique combination of a bromoaryl moiety and a bromodifluoromethyl group makes this compound a valuable building block for interdisciplinary applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and other functional groups, and its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govresearchgate.netu-tokyo.ac.jpinformahealthcare.comnih.gov Future research will likely involve the use of this compound to synthesize novel bioactive molecules, where the bromodifluoromethyl group is strategically positioned to interact with biological targets. The trifluoromethyl group, a close relative, is prevalent in numerous pharmaceuticals, suggesting similar potential for the bromodifluoromethyl motif mdpi.com.

Materials Science: Aryl halides and fluorinated aromatic compounds are important precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rsc.org. The ability to selectively functionalize this compound at two different positions opens up possibilities for creating novel conjugated polymers and small molecules with tailored electronic and photophysical properties. The fluorine content can also impart desirable properties like thermal stability and altered solubility mdpi.com.

Integrative Approaches for Understanding Complex Organohalogen Chemistry

A deeper understanding of the fundamental reactivity of this compound will be crucial for its effective utilization. Integrative approaches that combine experimental studies with computational modeling will be at the forefront of this effort.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods will be employed to elucidate the mechanisms of reactions involving this compound. rsc.orgescholarship.orgnih.govmdpi.combohrium.com These studies can provide insights into the factors that control regioselectivity in catalytic reactions, predict reaction outcomes, and guide the design of new catalysts and reaction conditions.

Structure-Reactivity Relationship Studies: Systematic experimental studies, guided by computational predictions, will be necessary to build a comprehensive understanding of how the electronic and steric properties of this compound influence its reactivity in various transformations. This knowledge will be invaluable for designing more efficient and selective synthetic routes to complex target molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。